4-(4-morpholin-4-ylsulfonylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
4-(4-Morpholin-4-ylsulfonylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a morpholine ring, a sulfonyl group, a naphthalene moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-morpholin-4-ylsulfonylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine typically involves multiple steps. One common route includes the sulfonylation of a morpholine derivative, followed by the formation of the thiazole ring through a cyclization reaction. The naphthalene moiety is then introduced via a coupling reaction. The final product is obtained as a hydrobromide salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholin-4-ylsulfonylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
4-(4-Morpholin-4-ylsulfonylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as UV-curable resins.
Mechanism of Action
The mechanism of action of 4-(4-morpholin-4-ylsulfonylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cholinesterases by binding to their active sites, thereby preventing the breakdown of neurotransmitters. This compound may also interact with other proteins and pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Similar in structure due to the presence of the morpholine and sulfonyl groups.
2-Dimethylamino-2-(4-methyl-benzyl)-1-(4-morpholin-4-yl-phenyl)-butan-1-one: Shares the morpholine moiety and is used in similar applications.
Uniqueness
4-(4-Morpholin-4-ylsulfonylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine is unique due to its combination of a naphthalene moiety with a thiazole ring, which imparts distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable molecule for specific applications .
Properties
IUPAC Name |
4-(4-morpholin-4-ylsulfonylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2.BrH/c27-31(28,26-12-14-29-15-13-26)19-10-8-18(9-11-19)22-16-30-23(25-22)24-21-7-3-5-17-4-1-2-6-20(17)21;/h1-11,16H,12-15H2,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJMMJJLCSEDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC5=CC=CC=C54.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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